molecular formula C11H11NO B8320202 2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol

2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol

Cat. No. B8320202
M. Wt: 173.21 g/mol
InChI Key: MSGLZRKLIJNAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06610685B2

Procedure details

187.5 mL of a 1.6M solution of n-butyllithium (0.30 mol) in n-hexane was added over 20 min to a cooled (−78° C.) solution of 47.2 g 6-bromo-2,3-dihydro-1H-3a-aza-cyclopenta[a]indene (0.20 mol) in 800 mL tetrahydrofuran. The resulting beige suspension was warmed to −50° C. and stirred at this temperature for 45 min. The mixture was cooled to −78° C., and 92.0 mL (0.40 mol) triisoproyl-borate was added over 10 min. The mixture was stirred 30 min at −78° C. and allowed to warm to 0° C. over 30 min. The slightly turbid mixture was stirred at 0-10° C. for 15 min and 100 mL (0.875 mol) 50% acetic acid were added dropwise. To the resulting solution were added over 15 min 30 mL of a 35% hydrogen peroxide solution (0.31 mol) at a temperature of 0-5° C. The mixture was stirred at 0° C. for 30 min and at room temperature for 1 h. The reaction mixture was diluted with 2500 mL diethyl ether and 1000 mL water. The phases were separated and the organic phase was washed with 1000 mL water, twice with 1000 mL 5% sodium thiosulfate, again with 1000 mL water and finally with 1000 mL brine, dried over sodium sulfate and concentrated under aspirator vacuum. The solid residue was stirred with 500 mL n-hexane for 1 h. The product was collected by filtration and dried to constant weight under aspirator vacuum at room temperature to yield 32.56 g (94%) of the title compound as beige crystals melting at 116-118° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0.31 mol
Type
reactant
Reaction Step Five
Quantity
2500 mL
Type
solvent
Reaction Step Six
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:15]=[CH:14][C:13]2[N:12]3[CH2:16][CH2:17][CH2:18][C:11]3=[CH:10][C:9]=2[CH:8]=1.C([O:22]B(OC(C)C)OC(C)C)(C)C.C(O)(=O)C.OO>CCCCCC.O1CCCC1.C(OCC)C.O>[CH2:18]1[C:11]2=[CH:10][C:9]3[CH:8]=[C:7]([OH:22])[CH:15]=[CH:14][C:13]=3[N:12]2[CH2:16][CH2:17]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
47.2 g
Type
reactant
Smiles
BrC1=CC=2C=C3N(C2C=C1)CCC3
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
92 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0.31 mol
Type
reactant
Smiles
OO
Step Six
Name
Quantity
2500 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred 30 min at −78° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The slightly turbid mixture was stirred at 0-10° C. for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 30 min and at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with 1000 mL water, twice with 1000 mL 5% sodium thiosulfate, again with 1000 mL water and finally with 1000 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under aspirator vacuum
STIRRING
Type
STIRRING
Details
The solid residue was stirred with 500 mL n-hexane for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried to constant weight under aspirator vacuum at room temperature

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C1CCN2C1=CC=1C=C(C=CC21)O
Measurements
Type Value Analysis
AMOUNT: MASS 32.56 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.